The compound (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine is a complex organic molecule that belongs to the class of pyrazole derivatives. It features a unique oxolane (tetrahydrofuran) ring structure substituted with a phenylpyrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an inhibitor in various biological pathways.
This compound is classified under the broader category of pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. Pyrazoles have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties . The specific structure of (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine suggests potential utility in drug design, particularly in targeting specific enzymes or receptors involved in disease processes.
The synthesis of (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine can be approached via several methodologies. One common method involves the use of nucleophilic substitution reactions where a suitable precursor containing the oxolane structure is reacted with 1-phenylpyrazole.
The molecular formula for this compound is , indicating it contains 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
Key data points include:
(3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine can participate in various chemical reactions typical of amines and ethers:
The mechanism of action for (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine is hypothesized to involve interactions with specific biological targets such as enzymes or receptors:
The physical properties of (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine include:
Chemical properties are characterized by:
(3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine holds promise for various scientific applications:
The emergence of pyrazole-oxolane hybrids represents a strategic evolution in heterocyclic chemistry aimed at enhancing molecular complexity for biological targeting. While not a first-generation therapeutic itself, (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine epitomizes advanced efforts to merge privileged pharmacophores. Pyrazole derivatives gained prominence in medicinal chemistry following early discoveries of their kinase inhibitory properties, as evidenced by compounds like PF-06459988 (a potent EGFR inhibitor) [1]. Concurrently, oxolane (tetrahydrofuran) motifs were recognized for improving pharmacokinetic properties through increased solubility and metabolic stability. The intentional fusion of these systems commenced in the mid-2010s, driven by demands for three-dimensional complexity in drug discovery.
(3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine was cataloged (CAS: 2126143-80-2) as part of molecular diversification initiatives targeting underexplored chemical space . Its design follows principles established by successful hybrids such as the EGFR inhibitor PF-06747775, which integrates a methoxy-pyrazole with a purine-pyrrolidine core [5]. The trajectory reflects a broader shift from planar aromatics to sp³-enriched architectures, with this compound’s chiral oxolane bridge serving as a stereochemical vector for selective target engagement.
This compound’s molecular architecture (C₁₃H₁₅N₃O₂, MW 245.28 g/mol) features three critical elements: a phenylpyrazole moiety, an ether-linked oxolane ring, and a vicinal stereogenic amine . The (3R,4R) absolute configuration induces distinct spatial positioning that governs its intermolecular interactions.
Table 1: Structural Descriptors of (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine
Parameter | Value |
---|---|
IUPAC Name | (3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan-3-amine |
Molecular Formula | C₁₃H₁₅N₃O₂ |
Molecular Weight | 245.282 g/mol |
InChI Key | UGUZFGDYFWJDGH-OLZOCXBDSA-N |
SMILES | C1C(C(CO1)OC2=CN(N=C2)C3=CC=CC=C3)N |
Stereocenters | 2 (both R-configured) |
The trans-relationship between the C3-amine and C4-aryloxy substituents creates a rigid pseudodiaxial conformation, reducing rotational freedom and locking the pyrazole ring orthogonal to the oxolane plane. This stereochemistry critically influences hydrogen-bonding capacity: the amine acts as both donor (NH₂) and acceptor (lone pair), while the pyrazole nitrogen (N2) provides an additional coordination site. Computational models suggest the (3R,4R) isomer exhibits ~3 kcal/mol greater stability than its (3S,4S) counterpart due to reduced steric congestion between the pyrazole phenyl group and oxolane ring . This configuration also minimizes dipole-dipole repulsion between the oxolane oxygen and pyrazole N1-nitrogen, enhancing conformational homogeneity essential for selective bioactivity.
(3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine exemplifies modern diversity-oriented synthesis (DOS) goals by incorporating multiple vectors for chemical elaboration: the aromatic C-H positions, amine functionality, and oxolane oxygen. Its synthesis typically exploits stereoselective oxolane ring formation followed by nucleophilic aromatic substitution (SNAr), as illustrated:
Key Strategic Steps:
This scaffold enables rapid generation of chemical libraries through:
Compared to simpler pyrazoles (e.g., 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine [4]), this hybrid offers enhanced three-dimensionality (Fsp³ = 0.31) and reduced cLogP (1.8), aligning with lead-likeness criteria. Its synthesis embodies "stereochemical diversity" principles, where chiral core structures bias downstream libraries toward bioactive space .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: